

Application Notes and Protocols for KWCN-41 in Inflammatory Disease Models

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Compound of Interest

Compound Name: KWCN-41

Cat. No.: B15073391

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Introduction

KWCN-41 is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis and inflammation.[1][2][3] With an IC50 value of 88 nM for RIPK1 kinase, **KWCN-41** effectively and specifically blocks the necroptotic cell death pathway without interfering with apoptosis.[1][3][4][5] Its demonstrated anti-inflammatory properties make it a valuable research tool for investigating the role of RIPK1-mediated necroptosis in various pathological conditions.[1][3]

Necroptosis is a form of programmed necrosis implicated in the pathogenesis of numerous inflammatory and degenerative diseases, including systemic inflammatory response syndrome (SIRS), inflammatory bowel disease (IBD), neurodegenerative disorders, and ischemia-reperfusion injury.[6][7][8][9][10] The signaling cascade is typically initiated by stimuli such as tumor necrosis factor-alpha (TNF- α), leading to the activation of RIPK1, which then recruits and activates RIPK3 and mixed-lineage kinase domain-like pseudokinase (MLKL), the ultimate executioner of necroptosis.[4][11][12][13]

These application notes provide detailed protocols for utilizing **KWCN-41** in a TNF- α -induced systemic inflammatory response syndrome (SIRS) mouse model, a well-established model for studying acute inflammation and necroptosis. Additionally, guidance is provided for its potential application in a dextran sulfate sodium (DSS)-induced colitis model, another relevant model of inflammatory disease.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for **KWCN-41**, facilitating experimental design and data comparison.

Table 1: In Vitro Activity of **KWCN-41**

Parameter	Value	Cell Line(s)	Description
RIPK1 Kinase Inhibition (IC50)	88 nM	-	Half-maximal inhibitory concentration against RIPK1 kinase activity. [1] [3]
RIPK3 Kinase Inhibition (IC50)	>20 µM	-	Demonstrates high selectivity for RIPK1 over RIPK3. [3]
Anti-necroptotic Activity (EC50)	27 nM (for RIPA-56, a similar RIPK1 inhibitor)	L929 cells	Effective concentration to protect 50% of cells from TNF-α-induced necroptosis. [6]
Effective Concentration	10, 50, 250 nM	L929, HT-29, U937 cells	Dose-dependently inhibits necroptosis and phosphorylation of RIPK1, RIPK3, and MLKL. [1] [3]

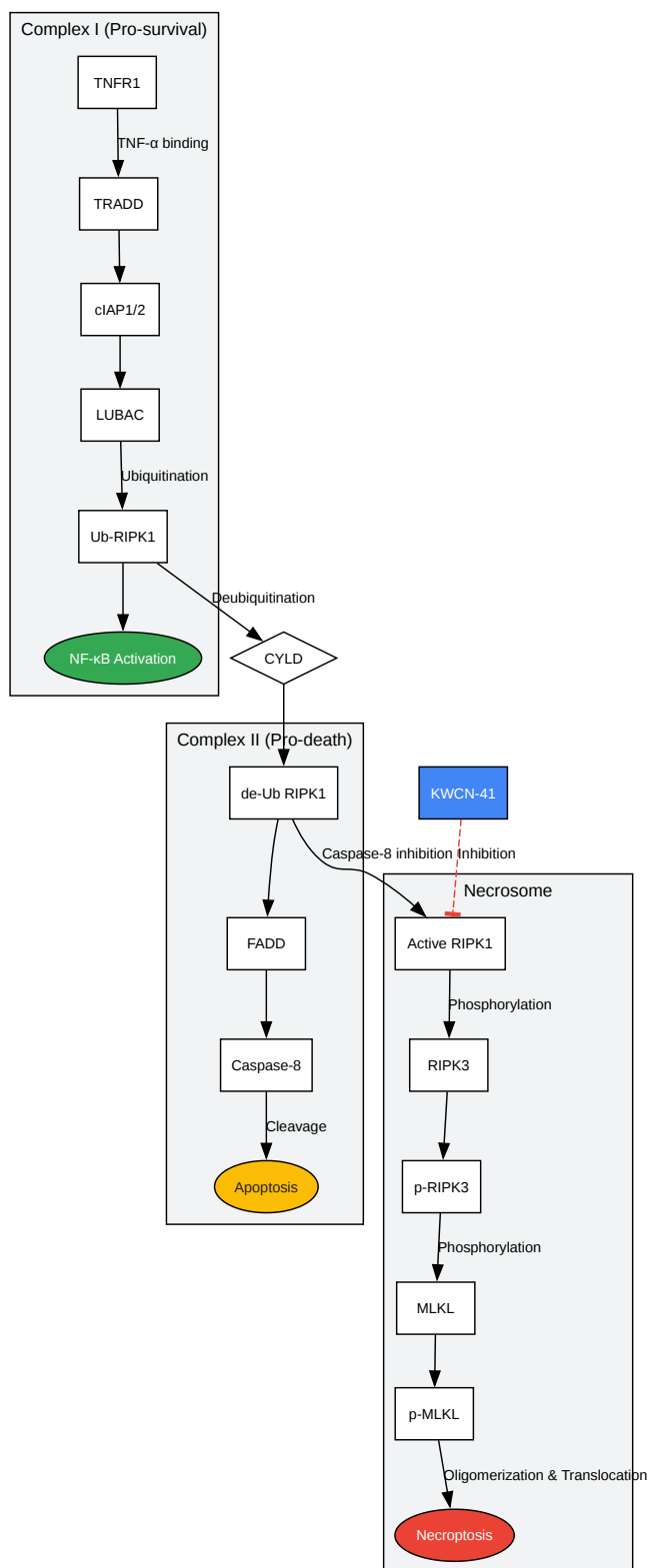
Table 2: In Vivo Efficacy of **KWCN-41** in TNF-α-Induced SIRS Model

Species	Dosing (Route)	Key Findings
Mouse	10 mg/kg (i.p.)	75% survival.[3]
Mouse	25 mg/kg (i.p.)	100% survival; complete inhibition of TNF- α -induced death.[3]
Mouse	40 mg/kg (i.p.)	100% survival; complete inhibition of TNF- α -induced death.[3]
Mouse	10, 25, 40 mg/kg (i.p.)	Significantly blocked TNF- α -induced hypothermia and promoted faster body temperature recovery compared to Nec-1.[3]

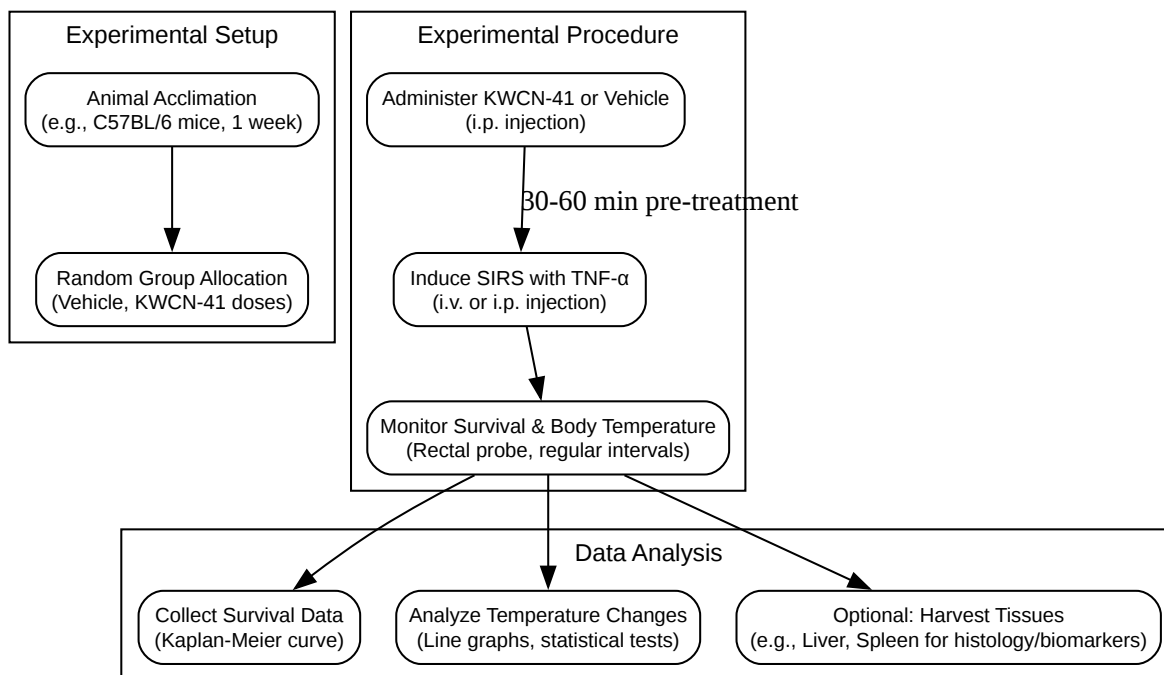
Signaling Pathway

The diagram below illustrates the TNF- α -induced necroptosis signaling pathway and the point of intervention for **KWCN-41**.

TNF- α -Induced Necroptosis Signaling Pathway



In Vivo Evaluation of KWCN-41 in a SIRS Model



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